molecular formula C17H29N5O B6073592 N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Numéro de catalogue B6073592
Poids moléculaire: 319.4 g/mol
Clé InChI: WHQPAJWQZHWONM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in regulating brain activity and is involved in various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has shown promising results in preclinical studies as a potential treatment for these disorders.

Mécanisme D'action

N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide increases the levels of GABA in the brain, which has a calming and inhibitory effect on brain activity.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to increase GABA levels in the brain, which has a number of physiological effects. These include reducing seizure activity, decreasing anxiety and depression symptoms, and improving cognitive function. N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to have a low potential for abuse and addiction, making it a promising treatment option for these disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. However, N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has a short half-life in the body, which may limit its effectiveness as a treatment option. Additionally, more research is needed to determine the optimal dosage and administration of N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide for different neurological disorders.

Orientations Futures

Future research on N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide could focus on optimizing its pharmacokinetics and dosing regimens to improve its efficacy as a treatment option. Additionally, more studies are needed to determine the long-term effects of N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide on brain function and behavior. Finally, N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide could be investigated as a potential treatment option for other neurological disorders such as Parkinson's disease and schizophrenia.

Méthodes De Synthèse

The synthesis of N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves several steps, starting with the reaction of 1-cycloheptyl-3-piperidinone with hydrazine to form 1-cycloheptyl-3-piperidinyl hydrazine. This is then reacted with ethyl 3-bromopropionate to form N-ethyl-3-(1-cycloheptyl-3-piperidinyl)propanamide. Finally, the triazole ring is introduced by reacting the amide with sodium azide and copper sulfate to form N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.

Applications De Recherche Scientifique

N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been extensively studied in preclinical models of epilepsy, anxiety, and depression. In animal models of epilepsy, N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to reduce seizure activity and increase the threshold for seizures. In models of anxiety and depression, N-(1-cycloheptyl-3-piperidinyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to increase GABA levels in the brain, which has an anxiolytic and antidepressant effect.

Propriétés

IUPAC Name

N-(1-cycloheptylpiperidin-3-yl)-3-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O/c23-17(9-11-22-14-18-13-19-22)20-15-6-5-10-21(12-15)16-7-3-1-2-4-8-16/h13-16H,1-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQPAJWQZHWONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.